1-丁基-3-(3-甲氧基苯基)脲

描述

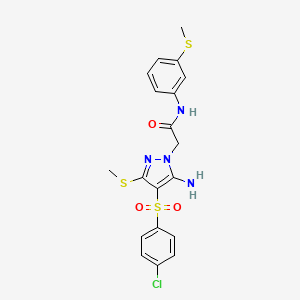

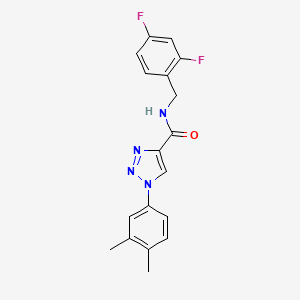

“1-Butyl-3-(3-methoxyphenyl)urea” is a chemical compound with the linear formula C12H18N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-Butyl-3-(3-methoxyphenyl)urea” is represented by the linear formula C12H18N2O2 . The exact conformation and arrangement of atoms in the molecule would require more specific data such as X-ray crystallography or NMR spectroscopy .科学研究应用

自由基清除

已经研究了1-丁基-3-(3-甲氧基苯基)脲类似物,如T‐0970和T‐0162,作为自由基清除剂的作用。这些化合物已经显示出在兔子中通过清除自由基来减小心肌梗死面积的有效性,表明在心血管治疗研究中可能有应用(Hashimoto et al., 2001),(Yamashita et al., 2000)。

化学合成

该化合物已被用于化学合成研究。例如,N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲,具有类似结构的化合物,已被有效地锂化以制备各种取代产物(Smith, El‐Hiti, & Alshammari, 2013)。

非线性光学性质

已经研究了1-丁基-3-(3-甲氧基苯基)脲的衍生物的非线性光学性质。研究表明这些化合物具有显著的二阶谐波产生(SHG)效率,可能有助于开发新的光学材料(Kagawa, Sagawa, & Kakuta, 1993)。

抗癌和抗心律失常性能

一些1,3-二取代脲和苯基N-取代碳酸酯,与1-丁基-3-(3-甲氧基苯基)脲结构相关,已经在各种体内研究中显示出抗心律失常和降压性能,以及潜在的抗癌活性(Chalina, Chakarova, & Staneva, 1998)。

作用机制

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the target’s activity, which can have therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is a key factor in its therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to exert various biological effects, likely as a result of their interactions with their targets and the subsequent modulation of cellular processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of bioactive compounds .

未来方向

The future directions for research on “1-Butyl-3-(3-methoxyphenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, its potential uses in various chemical reactions, and its physical and chemical properties .

属性

IUPAC Name |

1-butyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-8-13-12(15)14-10-6-5-7-11(9-10)16-2/h5-7,9H,3-4,8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUCQLISBYQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2464897.png)

![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)

![7-chloro-3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2464902.png)

![6-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline](/img/structure/B2464903.png)

![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)